Cas no 1312785-22-0 (tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)

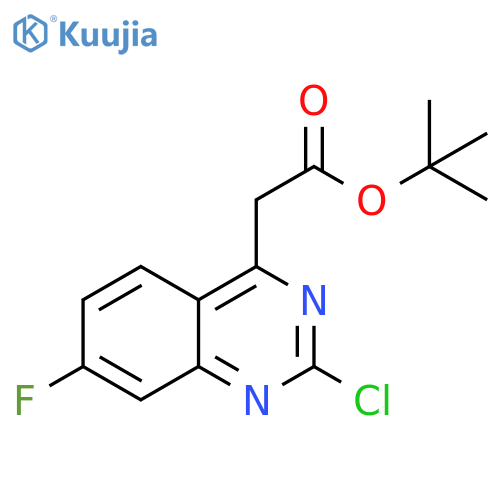

1312785-22-0 structure

商品名:tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate

CAS番号:1312785-22-0

MF:C14H14ClFN2O2

メガワット:296.724565982819

MDL:MFCD31558540

CID:4583181

tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate

- tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate

-

- MDL: MFCD31558540

- インチ: 1S/C14H14ClFN2O2/c1-14(2,3)20-12(19)7-11-9-5-4-8(16)6-10(9)17-13(15)18-11/h4-6H,7H2,1-3H3

- InChIKey: BIZJXTJFSPZKHW-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=CC(F)=C2)=C(CC(OC(C)(C)C)=O)N=C1Cl

tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578325-1g |

Tert-butyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate |

1312785-22-0 | 98% | 1g |

¥770.00 | 2024-08-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY100535-1g |

tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate |

1312785-22-0 | ≥95% | 1g |

¥4200.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D777156-1g |

tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate |

1312785-22-0 | 95% | 1g |

$605 | 2025-02-21 | |

| eNovation Chemicals LLC | D777156-1g |

tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate |

1312785-22-0 | 95% | 1g |

$605 | 2025-02-25 | |

| eNovation Chemicals LLC | D777156-1g |

tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate |

1312785-22-0 | 95% | 1g |

$605 | 2024-07-20 | |

| AN HUI ZE SHENG Technology Co., Ltd. | SY100535-1g |

tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate |

1312785-22-0 | 95% | 1g |

¥4200.00 | 2023-09-15 |

tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1312785-22-0 (tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate) 関連製品

- 1189426-16-1(Sulfadiazine-13C6)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1312785-22-0)tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate

清らかである:99%

はかる:1g

価格 ($):527.0